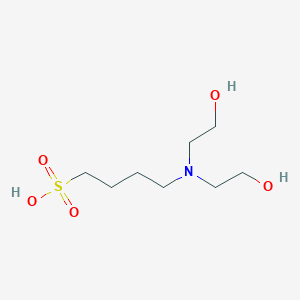
2-hydroxy-N-(2-methoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-N-(2-methoxyphenyl)propanamide, also known as O-Desmethyltramadol (ODT), is an opioid analgesic drug that is commonly used for pain management. It is a metabolite of tramadol, which is a synthetic opioid that is commonly prescribed for moderate to severe pain. ODT is a potent analgesic that has been shown to be effective in managing pain in various clinical settings.
作用机制
ODT works by binding to the mu-opioid receptor in the brain and spinal cord. This binding results in the activation of the receptor, which leads to the inhibition of pain signals. ODT also increases the release of dopamine in the brain, which produces a feeling of euphoria and can lead to its potential for abuse.
Biochemical and Physiological Effects
ODT produces a number of biochemical and physiological effects in the body. It has been shown to reduce pain and inflammation, increase feelings of relaxation and euphoria, and decrease anxiety and stress. ODT also has a number of side effects, including nausea, vomiting, constipation, and respiratory depression.
实验室实验的优点和局限性
ODT has a number of advantages for lab experiments. It is a potent analgesic that can be used to study the mechanisms of pain and pain relief. It has also been shown to have a lower potential for abuse and dependence compared to other opioids, making it a safer option for lab experiments. However, ODT also has a number of limitations for lab experiments. Its effects can be difficult to study due to its potential for abuse and dependence. It also has a number of side effects that can impact the results of lab experiments.
未来方向
There are a number of future directions for the study of ODT. One area of research is the development of new formulations of ODT that can be used for the treatment of pain and opioid addiction. Another area of research is the study of the long-term effects of ODT use, including its potential for abuse and dependence. Additionally, more research is needed to understand the mechanisms of action of ODT and its effects on the brain and body.
合成方法
The synthesis of ODT involves the reduction of tramadol using sodium borohydride. Tramadol is first converted to its N-desmethylated metabolite, which is then further reduced to ODT. The synthesis of ODT is a relatively simple process that can be carried out in a laboratory setting.
科学研究应用
ODT has been extensively studied for its analgesic properties. It has been shown to be effective in managing pain in various clinical settings, including postoperative pain, chronic pain, and cancer pain. ODT has also been studied for its potential use in the treatment of opioid addiction. It has been shown to have a lower potential for abuse and dependence compared to other opioids, making it a promising candidate for the treatment of opioid addiction.
属性
IUPAC Name |
2-hydroxy-N-(2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(12)10(13)11-8-5-3-4-6-9(8)14-2/h3-7,12H,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVZYFNNQQEDHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(2-methoxyphenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5-Difluoromethyl-thiophen-3-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B7518157.png)
![4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B7518165.png)
![1,3-dimethyl-N-[4-(pyrazol-1-ylmethyl)phenyl]pyrazole-4-sulfonamide](/img/structure/B7518172.png)
![2,4,6-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7518185.png)



![2-chloro-4,5-difluoro-N-[(1R)-1-naphthalen-1-ylethyl]benzamide](/img/structure/B7518208.png)
![4-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B7518221.png)

![3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid](/img/structure/B7518240.png)
![4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid](/img/structure/B7518243.png)
